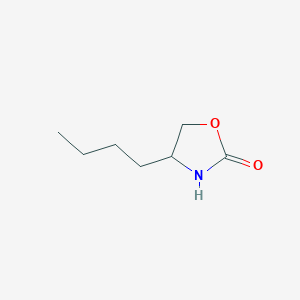
4-Butyl-1,3-oxazolidin-2-one
Übersicht
Beschreibung
4-Butyl-1,3-oxazolidin-2-one is a type of oxazolidinone, a class of compounds that have gained popularity due to their use as chiral auxiliaries in stereoselective transformations . Oxazolidinones are also known for their antibacterial activity .
Synthesis Analysis
The synthesis of oxazolidinones has been a topic of interest in the scientific community. An efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported, which is based on a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . Another study describes a novel, short, and direct alternative strategy for the preparation of oxazolidinones in nearly quantitative yields and without the purification of intermediates .Chemical Reactions Analysis
Oxazolidinones have been used in various chemical reactions. For instance, they have been used as chiral auxiliaries in asymmetric aldol condensations . They have also been used in the synthesis of other biologically active compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Chiral Auxiliaries and Biological Activity : 4-Butyl-1,3-oxazolidin-2-one is useful as a chiral auxiliary in organic synthesis. The Sharpless asymmetric aminohydroxylation method can be used for the one-pot preparation of chiral oxazolidin-2-ones, demonstrating their value in synthesizing pharmaceutically relevant compounds (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
Framework in Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, of which this compound is a variant, is a popular heterocycle in synthetic organic chemistry. It is used in constructing oxazolidinone rings with attention to mechanistic and stereochemical outcomes (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).
Electrochemical Applications : An electrochemical procedure for the N-acylation of chiral oxazolidin-2-ones, including this compound, has been developed. This method is significant for its retention of absolute configuration in chiral atoms (Chiarotto, Feeney, Feroci, & Inesi, 2009).
Eigenschaften
IUPAC Name |
4-butyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKVAZRWPADJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-amino]acetic acid](/img/structure/B3084733.png)
![[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084739.png)
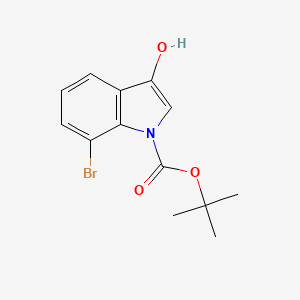
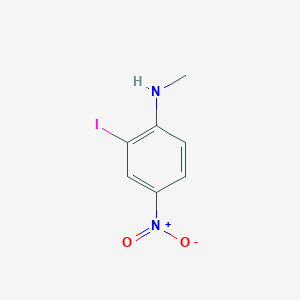

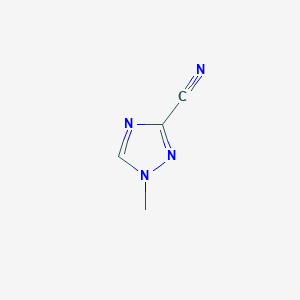
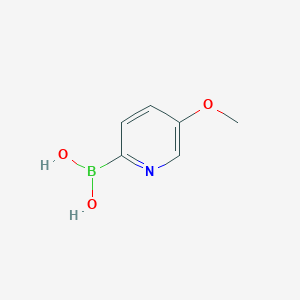
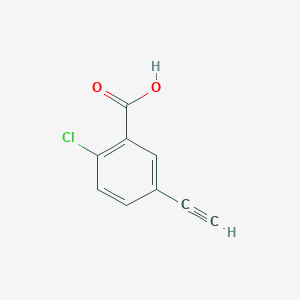

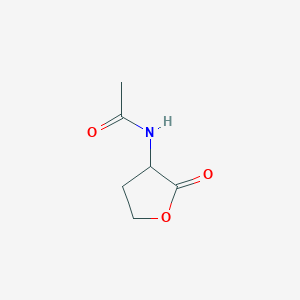
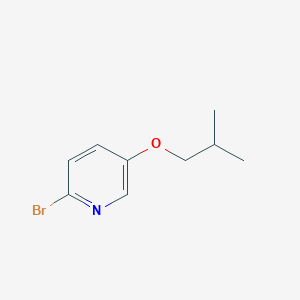
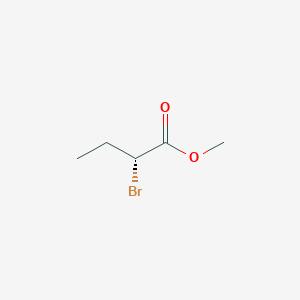
![Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate](/img/structure/B3084853.png)

